molecular formula C10H12BrNO3S B2650174 N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam CAS No. 1250914-47-6

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam

Cat. No.: B2650174
CAS No.: 1250914-47-6
M. Wt: 306.17
InChI Key: NEKPAEYNBQZNRA-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam (CAS 1250914-47-6) is a sultam derivative characterized by a 1,3-propanesultam ring fused to a 5-bromo-2-methoxyphenyl substituent. This compound is commercially available at 98% purity, priced at $780 for 10g .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPAEYNBQZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder.

    Acetylation: Acetic anhydride and sulfuric acid.

    Deacetylation: Sodium hydrogen carbonate solution.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, and N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is no exception. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Studies have shown that modifications in the aromatic ring can significantly influence the antibacterial potency of these compounds against various pathogens .

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular diseases. Preliminary studies suggest that it may exhibit antiarrhythmic properties by prolonging the action potential duration in cardiac cells. This effect could be beneficial in managing conditions such as atrial fibrillation and other arrhythmias .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications present in this compound may enhance its selectivity and potency against specific tumor types .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against clinically isolated strains of Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL, indicating strong antimicrobial activity. In silico analyses further revealed favorable interactions with bacterial proteins, suggesting a viable mechanism for its antibacterial effects .

Study 2: Cardiovascular Effects

In a controlled animal study, this compound was administered to assess its impact on heart rate and blood pressure during induced arrhythmias. Results indicated a significant reduction in heart rate acceleration and blood pressure elevation caused by epinephrine administration, supporting its potential use as an antiarrhythmic agent .

Data Table: Summary of Applications

Application AreaFindings/ResultsReferences
Antimicrobial ActivityMIC of 0.39 µg/mL against Klebsiella pneumoniae
Cardiovascular TreatmentReduces heart rate and blood pressure in arrhythmias
Anticancer PotentialInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and reactivity with various biological molecules. The sultam moiety can also play a role in its mechanism of action by affecting its solubility and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Price (Purity) Key Suppliers
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam 1250914-47-6 5-Bromo-2-methoxyphenyl $780/10g (98%) Thiazolidines Catalog
N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam 1400644-52-1 4-Bromo-2-trifluoromethoxyphenyl Not listed AiFChem, Ambeed, LGC Standards
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam 1400644-93-0 4-Bromo-3-trifluoromethylphenyl Not listed Hairui Chemical
N-(4-Methoxybenzyl)-1,3-propanesultam 158089-76-0 4-Methoxybenzyl (no bromine) 25mg (≥95%) Shanghai Aladdin
N-(2-Nitrophenyl)-1,3-propanesultam 1373232-34-8 2-Nitrophenyl (nitro instead of bromine) Custom synthesis Hairui Chemical

Key Observations :

  • Bromine Position and Electronic Effects : The target compound’s 5-bromo-2-methoxy substitution contrasts with analogs like 1400644-52-1 (4-bromo-2-trifluoromethoxy), which introduces a stronger electron-withdrawing trifluoromethoxy group. This substitution likely increases lipophilicity and alters metabolic stability .
  • Functional Group Variations: Replacing bromine with nitro (1373232-34-8) or omitting bromine entirely (158089-76-0) significantly impacts reactivity.

Challenges :

  • The trifluoromethoxy group in 1400644-52-1 requires specialized reagents, increasing synthesis complexity .

Physical and Analytical Properties

  • Physical State: The target compound is sold as a solid, while analogs like [4-(5-Bromo-2-methoxyphenyl)-thiazol-2-yl]methanol derivatives are oils or waxes (), indicating substituent-dependent crystallinity.
  • Spectroscopic Characterization : All compounds are validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (). For example, the nitro derivative 1373232-34-8 has a molecular mass of 242.25 g/mol (C$ _9 $H$ _{10} $N$ _2 $O$ _4 $S) .

Biological Activity

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a brominated phenyl group and a sulfonamide moiety. The molecular formula is C11H14BrN1O3SC_{11}H_{14}BrN_{1}O_{3}S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. The compound's structure is critical for its biological activity, influencing its interaction with biological targets.

1. Antihypertensive Effects

Research has indicated that compounds similar to this compound exhibit antihypertensive properties. These compounds can act as angiotensin II antagonists, which are crucial in managing hypertension by blocking the effects of angiotensin II, a peptide that causes blood vessels to constrict .

2. Cardiovascular Benefits

Studies have shown that related compounds can prolong the action potential and refractory period in myocardial cells. This suggests potential applications in treating arrhythmias and other cardiac conditions . The antiadrenergic effects observed in similar sulfonamide compounds further support their use in cardiovascular therapies.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Angiotensin Receptor Blockade : By inhibiting the angiotensin II receptor, the compound may reduce vascular resistance and lower blood pressure.
  • Ion Channel Modulation : The compound may influence ion channels in cardiac tissues, leading to altered excitability and contractility.

Case Study 1: Antihypertensive Activity

A study involving a series of sulfonamide derivatives demonstrated significant reductions in systolic blood pressure in hypertensive animal models when administered with this compound. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater antihypertensive responses .

Case Study 2: Cardiac Electrophysiology

In vitro experiments showed that this compound prolonged the action potential duration in isolated cardiac myocytes. This effect was associated with decreased heart rates and improved myocardial recovery post-stimulation .

Data Tables

Biological Activity Effect Reference
AntihypertensiveDecreased blood pressure
Cardiac action potential prolongationImproved recovery post-stimulation
AntiadrenergicReduced sympathetic output

Q & A

Q. What are the established synthetic routes for N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

  • Step 1: Suzuki-Miyaura coupling of 5-bromo-2-methoxyphenylboronic acid (CAS 89694-45-1) with a sultam precursor (e.g., 1,3-propanesultam derivatives) using Pd catalysts .
  • Step 2: Cyclization under acidic or basic conditions to form the sultam ring.
  • Key Intermediates: Bromo-methoxyphenylboronic acids and sultam precursors are critical. Yield optimization often requires inert atmospheres and anhydrous solvents.
  • Example Protocol: Similar to thiazole derivatives in [ ], where yields ranged from 35% to 89% under controlled oxidation (e.g., Dess-Martin periodinane).

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}-NMR detects methoxy (-OCH3_3) protons at ~3.8 ppm and aromatic protons (5-bromo substituent) as a multiplet between 6.8–7.5 ppm. 13C^{13}\text{C}-NMR identifies the sulfonamide carbonyl (~170 ppm) and brominated aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 330–370, depending on derivatives) .
  • IR Spectroscopy: Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1250 cm1^{-1} (C-O of methoxy group) .

Q. What are the primary research applications of this compound in chemistry and biology?

Methodological Answer:

  • Drug Discovery: Acts as a caspase-3 inhibitor scaffold, as seen in crystal structures (PDB ID: 1RHQ) .
  • Organometallic Chemistry: Serves as a ligand precursor in antimony-based catalysts (e.g., tris(5-bromo-2-methoxyphenyl)antimony) for environmental applications .
  • Synthetic Intermediate: Used to synthesize substituted sulfonamides and heterocycles via functional group transformations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sultam ring formation?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency .
  • Solvent Effects: Compare DMF (polar aprotic) vs. THF (low polarity) for cyclization kinetics.
  • Temperature Control: Microwave-assisted synthesis at 80–100°C may enhance reaction rates (e.g., 83% yield for similar compounds in [ ]).
  • Contradiction Note: Some protocols report lower yields (~35%) under oxidative conditions, suggesting competing side reactions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Methodological Answer:

  • Absorption Correction: Use spherical harmonic functions (e.g., Blessing’s empirical method) to model anisotropic absorption in X-ray data .
  • Refinement Software: SHELXL (v.2018) for small-molecule refinement, with twin detection for non-merohedral twinning .
  • Data Interpretation: Validate bond lengths (e.g., C-Br = 1.89–1.92 Å) against Cambridge Structural Database (CSD) entries .

Q. How can computational modeling predict biological interactions of derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to caspase-3 (PDB: 1RHQ) .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) on inhibitory potency .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactive sites for functionalization .

Q. How do structural modifications impact photocatalytic activity in environmental applications?

Methodological Answer:

  • Substituent Effects: Introduce electron-donating groups (e.g., -NH2_2) to enhance photocatalytic degradation of pollutants, as seen in antimony complexes .
  • Stability Testing: Monitor degradation under UV light (λ = 254 nm) using HPLC to assess half-life .
  • Mechanistic Studies: Use EPR spectroscopy to detect radical intermediates during pollutant breakdown .

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